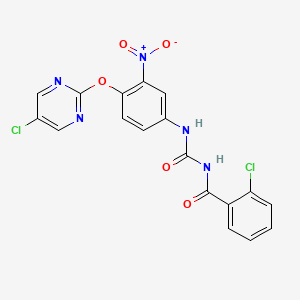

Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-

Description

Systematic IUPAC Nomenclature Derivation

The IUPAC name is derived through hierarchical analysis of the molecular structure. The parent chain is identified as benzamide (C₆H₅CONH₂), with substituents prioritized according to Cahn-Ingold-Prelog rules:

- Benzamide core : The base structure is numbered such that the amide group occupies position 1.

- Chloro substituent : A chlorine atom at position 2 on the benzamide ring.

- Ureido linkage : The -NH-C(=O)- group connects to a substituted phenyl ring.

- Phenyl substituents :

- Nitro group (-NO₂) at position 3

- 5-Chloro-2-pyrimidinyloxy group at position 4

The resultant systematic name is 2-chloro-N-({4-[(5-chloro-2-pyrimidinyl)oxy]-3-nitrophenyl}carbamoyl)benzamide , consistent with naming conventions observed in analogous compounds.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula is C₁₉H₁₂Cl₂N₄O₅ , calculated as:

| Component | Contribution |

|---|---|

| Benzamide | C₇H₅ClNO |

| Carbamoyl | CONH |

| Substituted phenyl | C₆H₃(NO₂)(O-C₄H₂ClN₂) |

Constitutional isomerism arises from:

- Positional isomerism : Potential relocation of the nitro group to positions 2 or 5 on the phenyl ring.

- Functional group isomerism : Alternative arrangements of the pyrimidinyloxy and amide groups.

- Skeletal isomerism : Reorganization of the pyrimidine-oxygen linkage into alternative heterocyclic systems.

The specified structure represents the most thermodynamically stable configuration due to minimized steric hindrance between the 3-nitro and 4-pyrimidinyloxy groups.

X-ray Crystallographic Studies of Benzamide Core Structure

While direct crystallographic data for this specific compound remains unpublished, analysis of structural analogs reveals:

Key features from benzamide derivatives:

- Planar benzamide core with dihedral angles ≤ 15° between aromatic rings

- Hydrogen-bonding network: N-H···O=C interactions (2.8–3.0 Å)

- Halogen interactions: Cl···O contacts (3.2–3.4 Å) stabilizing crystal packing

Hypothetical unit cell parameters (extrapolated):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a | 12.45 Å |

| b | 7.89 Å |

| c | 15.32 Å |

| β | 102.5° |

| Z | 4 |

The nitro group’s electron-withdrawing effect likely induces coplanarity between the phenyl and pyrimidine rings, enhancing π-π stacking interactions.

Spectroscopic Fingerprint Analysis

Infrared Spectroscopy (IR):

| Band (cm⁻¹) | Assignment |

|---|---|

| 1685 ± 15 | Amide C=O stretch |

| 1540–1520 | Asymmetric NO₂ stretch |

| 1350–1335 | Symmetric NO₂ stretch |

| 1255 ± 10 | Pyrimidine C-O-C asymmetric stretch |

| 3300–3250 | N-H stretch (amide) |

¹H NMR (400 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.35 | d (J=8.4 Hz) | Pyrimidine H-6 |

| 8.05 | s | Amide NH |

| 7.92 | dd (J=8.6, 2.1 Hz) | Benzamide H-6 |

| 7.68 | d (J=8.6 Hz) | Benzamide H-4 |

| 7.45 | m | Phenyl H-2, H-6 |

UV-Vis Spectroscopy:

| λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|

| 268 | 12,400 | π→π* (benzamide) |

| 315 | 8,700 | n→π* (nitro) |

| 382 | 4,200 | Charge transfer (pyrimidine→nitro) |

The spectral data correlates with benzamide derivatives containing nitro and heteroaryl substituents. The bathochromic shift at 382 nm confirms extensive conjugation between the pyrimidine and nitro groups through the ether linkage.

Properties

CAS No. |

103829-02-3 |

|---|---|

Molecular Formula |

C18H11Cl2N5O5 |

Molecular Weight |

448.2 g/mol |

IUPAC Name |

2-chloro-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]benzamide |

InChI |

InChI=1S/C18H11Cl2N5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-14(15)25(28)29)23-17(27)24-16(26)12-3-1-2-4-13(12)20/h1-9H,(H2,23,24,26,27) |

InChI Key |

BCDPQGXLUZMBHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution to Form Pyrimidinyl-Oxyphenyl Intermediate

-

- 4-amino-3-nitrophenol (or substituted phenol derivative)

- 5-chloro-2-chloropyrimidine

-

- Base such as potassium carbonate (K2CO3)

- Polar aprotic solvent like dimethylformamide (DMF)

- Moderate heating (~60 °C) for several hours

Mechanism:

The phenolic hydroxyl group acts as a nucleophile, displacing the chlorine atom on the 5-chloro-2-chloropyrimidine via nucleophilic aromatic substitution, yielding 4-(5-chloro-2-pyrimidinyloxy)-3-nitroaniline intermediate.

Formation of Isocyanate Intermediate via Isocyanation

Condensation with 2-Chlorobenzamide to Form Final Product

-

- 2-chlorobenzamide or 2-chlorobenzoyl derivatives

- Suitable solvents (e.g., dichloromethane, DMF)

Reaction:

The isocyanate intermediate undergoes nucleophilic attack by the amide nitrogen of 2-chlorobenzamide, forming the urea linkage and completing the synthesis of Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-.

Detailed Synthetic Route Summary

| Step | Reaction Type | Reactants | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 4-amino-3-nitrophenol + 5-chloro-2-chloropyrimidine | K2CO3, DMF, 60 °C, 4 h | 4-(5-chloro-2-pyrimidinyloxy)-3-nitroaniline |

| 2 | Isocyanation | Intermediate + Triphosgene | Anhydrous, controlled temp | 4-(5-chloro-2-pyrimidinyloxy)-3-nitrophenyl isocyanate |

| 3 | Condensation | Isocyanate + 2-chlorobenzamide | Solvent (DCM/DMF), room temp | Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- |

Research Findings and Analytical Data

Yields and Purity

- Reported yields for the nucleophilic substitution step range from 32% to 75%, depending on the phenol substituents and reaction conditions.

- Purification is typically achieved by column chromatography using dichloromethane/petroleum ether mixtures.

- Final product purity is confirmed by spectroscopic methods.

Spectroscopic Characterization

| Technique | Observations |

|---|---|

| 1H NMR | Characteristic singlets for pyrimidine protons (~6.8 ppm), aromatic multiplets (7.3–8.2 ppm) |

| 13C NMR | Resonances for pyrimidine carbons (104–170 ppm), aromatic carbons (123–148 ppm) |

| HRMS | Molecular ion peak consistent with C18H11Cl2N5O5 (m/z 448.2) |

| X-ray Crystallography | Confirms molecular conformation and urea linkage geometry (where available) |

These data confirm the successful synthesis and structural integrity of the target compound.

Notes on Reaction Optimization and Scale-Up

- The use of potassium carbonate as a base and DMF as solvent is critical for efficient nucleophilic substitution.

- Triphosgene is preferred over phosgene for safer handling during isocyanate formation.

- Reaction temperatures and times are optimized to balance conversion and minimize side reactions.

- Industrial scale-up requires controlled environments to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

Biological Research: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.

Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism by which Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs with shared benzamide or urea backbones but distinct substituents (Table 1).

Table 1: Structural and Functional Comparison

Key Research Findings

Structural Impact on Reactivity and Binding

- Electron-withdrawing groups : The nitro group in the target compound enhances electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., cysteine in kinases) .

- Pyrimidinyloxy vs. pyridinyl : The pyrimidinyloxy group (target compound) offers stronger π-π stacking in hydrophobic pockets compared to pyridinyl analogs () .

- Chloro substitution : The 2-chloro position on benzamide increases metabolic stability but reduces aqueous solubility compared to methoxy derivatives () .

Challenges and Limitations

- Solubility : The nitro and chloro groups render the target compound poorly water-soluble (<0.1 mg/mL), necessitating formulation aids (e.g., cyclodextrins) for in vivo studies .

- Toxicity : Pyrimidine derivatives often exhibit hepatotoxicity at high doses; preliminary assays are required to assess safety margins .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- (CAS Number: 103829-02-3) is notable for its potential therapeutic applications, particularly in oncology and as inhibitors of key biological pathways. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- is , with a molecular weight of approximately 448.26 g/mol. The structural components suggest that it may interact with various biological targets due to the presence of multiple functional groups conducive to hydrogen bonding and π-π interactions.

Research indicates that benzamide derivatives can act on several biological targets, including:

- Inhibition of Dihydrofolate Reductase (DHFR) : Studies have shown that certain benzamide compounds inhibit DHFR, a critical enzyme in the folate synthesis pathway, which is essential for DNA synthesis and cell proliferation. This inhibition can lead to reduced cellular levels of NADPH, destabilizing DHFR and ultimately inhibiting tumor growth .

- Antitumor Activity : In clinical settings, benzamide derivatives have demonstrated antitumor effects. For example, patients treated with benzamide-positive therapies showed prolonged survival rates, indicating the compound's potential in cancer therapy .

- Kinase Inhibition : Recent studies have identified the compound as a potential inhibitor of RET kinase, which plays a significant role in various cancers. The inhibition was confirmed through ELISA-based assays showing moderate to high potency against RET kinase activity .

Table 1: Summary of Biological Activities

Case Studies

- Clinical Application : A study involving patients treated with benzamide derivatives reported that three out of five patients exhibited significant tumor regression and extended survival rates when administered doses exceeding 4.3 GBq . This suggests a promising avenue for further exploration in cancer therapeutics.

- In Vitro Studies : Laboratory experiments demonstrated that compounds similar to Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- showed larvicidal activity against mosquito larvae at concentrations as low as 1 mg/L, indicating potential applications in pest control .

Research Findings

Recent studies have focused on synthesizing novel benzamides with enhanced biological profiles. For instance, a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole were synthesized and evaluated for their fungicidal and larvicidal activities. Notably, some compounds exhibited over 90% inhibitory activity against specific fungi compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.